Dithiodiglycolic acid dihydrazide
Overview
Description
Dithiodiglycolic acid dihydrazide is a chemical compound with the molecular formula C₄H₁₀N₄O₂S₂ and a molecular weight of 210.278 g/mol . It is characterized by the presence of two hydrazide groups and a disulfide bond, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithiodiglycolic acid dihydrazide can be synthesized through the oxidative coupling of thiols. The process involves the reaction of dithiodiglycolic acid with hydrazine hydrate in an alcohol solution using a catalyst . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reactors with precise control over reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Dithiodiglycolic acid dihydrazide undergoes various chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form thiol groups.
Substitution: The hydrazide groups can participate in substitution reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol-containing compounds.
Substitution: Hydrazones and related derivatives.
Scientific Research Applications
Dithiodiglycolic acid dihydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dithiodiglycolic acid dihydrazide involves its interaction with molecular targets such as thioredoxin reductase. By inhibiting this enzyme, the compound disrupts redox signaling pathways, leading to increased oxidative stress in cells . This mechanism is particularly relevant in cancer cells, which rely on thioredoxin reductase for survival and proliferation.
Comparison with Similar Compounds
Thioglycolic Acid (Mercaptoacetic Acid): This compound also contains a thiol group and is used in similar applications, such as hair straightening and as a reducing agent.
Adipic Acid Dihydrazide: Another dihydrazide compound used as a crosslinking agent in polymer chemistry.
Uniqueness: Dithiodiglycolic acid dihydrazide is unique due to its disulfide bond, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit thioredoxin reductase sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
2-[(2-hydrazinyl-2-oxoethyl)disulfanyl]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2S2/c5-7-3(9)1-11-12-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNJIZMEMBXNJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NN)SSCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218659 | |
Record name | Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6854-84-8 | |
Record name | 2,2′-Dithiobis[acetic acid] 1,1′-dihydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6854-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, dithiodi-, dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC209418 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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